3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Quinazolinone Core Formation: The quinazolinone core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Final Coupling: The final step involves coupling the piperazine derivative with the quinazolinone core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine atom in the quinazolinone core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(4-Acetylphenyl)piperazin-1-yl)propanoic acid
- 4-(1-Piperazinyl)aniline
- 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines
Uniqueness
Compared to similar compounds, 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that are not observed in other compounds.
Properties
Molecular Formula |
C24H25BrN4O3S |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H25BrN4O3S/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-9,15H,2-3,10-14H2,1H3,(H,26,33) |
InChI Key |
GNZYIEUJAHPOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
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